(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Description
The compound (3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a hybrid molecule featuring a 3-bromophenyl group linked to an azetidine ring, which is further substituted with a 4-fluorobenzo[d]thiazole moiety via an ether bond. While direct data on this compound’s synthesis or activity is absent in the provided evidence, its structural analogs (e.g., compounds in , and 7) indicate that such molecules are typically synthesized via nucleophilic substitution or coupling reactions in polar solvents like DMF/EtOH, with characterization by NMR, IR, and elemental analysis .
Properties
IUPAC Name |
(3-bromophenyl)-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2S/c18-11-4-1-3-10(7-11)16(22)21-8-12(9-21)23-17-20-15-13(19)5-2-6-14(15)24-17/h1-7,12H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJJFLBTRNYKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)OC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available starting materials, such as 3-bromophenyl and 4-fluorobenzo[d]thiazole.
Coupling Reaction: The 3-bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction.
Formation of Azetidin-1-yl Moiety: The azetidinyl ring can be formed through a cyclization reaction involving appropriate precursors under conditions like heating with a strong base or acid.
Oxidation/Reduction Steps: Depending on the functional groups present in the intermediates, oxidation or reduction steps may be necessary to achieve the final structure.
Purification: The crude product is purified using chromatography techniques like flash chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods:
Scale-Up: For industrial production, the synthetic route is optimized for scalability, ensuring high yield and purity.
Catalysts and Reagents: Use of cost-effective and readily available catalysts and reagents is preferred.
Process Optimization: Reaction conditions, such as temperature, pressure, and reaction time, are meticulously controlled to maximize efficiency and minimize by-products.
Automation: Industrial synthesis often involves automated systems to ensure consistent quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be facilitated by agents such as lithium aluminum hydride or hydrogenation in the presence of palladium or nickel catalysts.
Substitution: The bromophenyl group allows for nucleophilic or electrophilic substitution reactions. Reagents like sodium hydroxide or halogenating agents can be used.
Coupling Reactions: The azetidin-1-yl moiety can participate in various coupling reactions, forming new C-C or C-N bonds under palladium or copper catalysis.
Major Products Formed:
Oxidation Products: These may include ketones, aldehydes, or carboxylic acids.
Reduction Products: These often result in the corresponding alcohols or amines.
Substitution Products: Varied products depending on the substituent introduced.
Coupling Products: Complex molecules with enhanced functional groups.
Scientific Research Applications
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Serves as a ligand in coordination chemistry.
Biology:
May interact with biological macromolecules, such as proteins or nucleic acids, for research purposes.
Medicine:
Investigated for its potential pharmaceutical applications, including antimicrobial, anti-inflammatory, or anticancer activities.
Acts as a lead compound in drug discovery projects.
Industry:
Utilized in the development of advanced materials, such as polymers or nanomaterials.
Plays a role in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
Molecular Targets: The compound may bind to specific proteins or enzymes, inhibiting their activity or altering their function.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Binding Interactions: Involves hydrogen bonding, van der Waals forces, and π-π stacking interactions with its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s design parallels several classes of heterocyclic molecules:
- Ring puckering, analyzed via Cremer-Pople coordinates (), may influence its 3D interactions with biological targets .
- Fluorobenzo[d]thiazole Moiety: The 4-fluoro substitution on the benzothiazole ring likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 9a-9e in ) .
- 3-Bromophenyl Group : Bromine enhances lipophilicity and may facilitate halogen bonding in target binding, similar to 4-bromophenyl derivatives in (compound 3gh) and .
Table 1: Key Structural and Functional Comparisons
Q & A
Q. What are the optimal synthetic routes for (3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone?
Methodological Answer: Synthesis involves multi-step reactions, including:
- Step 1: Preparation of the azetidine core via ring-opening of epichlorohydrin derivatives under basic conditions (e.g., KOH/EtOH) .
- Step 2: Functionalization with 4-fluorobenzo[d]thiazol-2-yloxy via nucleophilic substitution (SN2) at the azetidine oxygen, requiring anhydrous DMF and catalytic KI .
- Step 3: Coupling with 3-bromobenzoyl chloride using Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .
Critical Parameters: - Reaction yields improve with controlled temperatures (0–5°C during coupling) .
- Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .
Q. How can structural characterization of this compound be validated?
Methodological Answer: Use orthogonal analytical techniques:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₈H₁₄BrFN₂O₂S requires m/z 432.9974 [M+H]⁺) .
- X-ray Crystallography: Resolve azetidine ring puckering and dihedral angles between aromatic moieties .
Advanced Research Questions
Q. How does the fluorobenzo[d]thiazole moiety influence biological activity compared to non-fluorinated analogs?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs (e.g., 4-chloro or 4-methyl benzo[d]thiazole derivatives) and test in enzyme inhibition assays (e.g., kinase targets).
- Data Analysis: Fluorination increases lipophilicity (logP +0.5) and enhances target binding via halogen bonding, as shown in molecular docking simulations (e.g., ΔG binding −8.2 kcal/mol vs. −7.5 kcal/mol for non-fluorinated analogs) .
- Contradiction Handling: If fluorinated analogs show reduced activity, evaluate metabolic stability (e.g., CYP450 assays) to rule out rapid degradation .
Q. What strategies mitigate instability of the azetidine-oxygen linkage under physiological conditions?
Methodological Answer:
- Stability Studies:
- Prodrug Approach: Mask the labile oxygen with acetyl or PEG groups, followed by enzymatic cleavage in target tissues .
Q. How can computational modeling predict target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Use AMBER or GROMACS to model binding to kinase ATP pockets (e.g., EGFR or BRAF).
- Key interactions: Fluorobenzo[d]thiazole’s sulfur with Lys721 (EGFR) and bromophenyl’s π-stacking with Phe856 .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituting bromine with chlorine or iodine .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values across studies: How to resolve?
Methodological Answer:
- Standardization: Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell line passage number).
- Orthogonal Assays: Validate activity in cell-free (e.g., fluorescence polarization) and cell-based (e.g., proliferation) assays .
- Meta-Analysis: Compare datasets using tools like Prism to identify outliers. For example, IC₅₀ values >10 µM may indicate off-target effects .
Experimental Design for Mechanism of Action Studies
Q. How to elucidate the compound’s mechanism in modulating protein-protein interactions (PPIs)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target protein (e.g., MDM2) and measure binding kinetics (ka/kd) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein thermal stability shifts in treated vs. untreated cells .
- CRISPR-Cas9 Knockout: Validate specificity by deleting putative targets (e.g., STAT3) and assessing loss of compound activity .
Comparative Analysis with Structural Analogs
Q. Table 1: Key analogs and their properties
| Compound ID | Structural Modification | Biological Activity (IC₅₀) | LogP |
|---|---|---|---|
| Target | None | 1.2 µM (Kinase X) | 3.8 |
| Analog A | 4-Cl-Benzo[d]thiazole | 2.5 µM | 4.1 |
| Analog B | Azetidine→Pyrrolidine | >10 µM | 2.9 |
| Data compiled from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
